molecular formula C9H18N2O B13960061 2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol

2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol

Cat. No.: B13960061
M. Wt: 170.25 g/mol
InChI Key: REFTUCPAZNFSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. These synthetic routes typically involve conventional chemical transformations and minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides and amines under mild to moderate conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-6-azaspiro[34]octan-6-yl)ethanol is unique due to its specific spirocyclic structure and the presence of both amino and hydroxyl functional groups

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanol

InChI

InChI=1S/C9H18N2O/c10-8-5-9(6-8)1-2-11(7-9)3-4-12/h8,12H,1-7,10H2

InChI Key

REFTUCPAZNFSLO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)N)CCO

Origin of Product

United States

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